Nitric acid;2-(propan-2-ylideneamino)guanidine

Descripción general

Descripción

Nitric acid;2-(propan-2-ylideneamino)guanidine is a compound that belongs to the class of guanidines Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid;2-(propan-2-ylideneamino)guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloyl-guanidines . The reaction is carried out under mild conditions and provides high yields of the desired product. Acetonitrile is often used as the solvent, and the reaction is typically performed at room temperature .

Industrial Production Methods: Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N′-disubstituted guanidines . The process is efficient and can be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Nitric acid;2-(propan-2-ylideneamino)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the guanidine functionality, which is known for its high reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thioureas, carbodiimides, and metal salts . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure. Solvents like acetonitrile and ethanol are commonly used.

Major Products Formed: The major products formed from the reactions of this compound include various substituted guanidines and heterocycles

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Antifungal Activity

Research has demonstrated that compounds containing guanidine groups exhibit considerable antifungal activity. A study highlighted the efficacy of guanidine derivatives against several Candida species, showing minimum inhibitory concentration (MIC) values ranging from 1 to 8 μg/mL, which were superior to traditional antifungal agents like fluconazole for certain strains . The compound's effectiveness was further validated in in vivo experiments, where it significantly reduced fungal burdens in infected mice .

Antibacterial Activity

Guanidine derivatives have also been explored for their antibacterial properties. A review discussed the development of guanidinium drugs targeting bacterial cell division proteins, particularly FtsZ, which is crucial for bacterial proliferation. These compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibiotics .

Drug Development

Mechanism of Action Studies

The structural characteristics of nitric acid;2-(propan-2-ylideneamino)guanidine have been investigated to understand its mechanism of action. Studies have indicated that the guanidine functionality enhances cellular uptake and disrupts bacterial membranes through ionic interactions with negatively charged lipids . This mechanism is pivotal in developing new antimicrobial agents that can overcome resistance mechanisms commonly seen in pathogens.

Pharmacological Insights

The compound's role as a dual inhibitor of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) has been documented, suggesting its potential in anti-inflammatory and analgesic drug development. Variations in its structure have been shown to affect its inhibitory activity, providing insights into optimizing pharmacological profiles for therapeutic use .

Structural Variations and Optimization

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications can lead to enhanced efficacy and improved physicochemical properties. For instance, variations in the positioning of functional groups have shown divergent effects on enzyme inhibition, indicating that careful structural optimization can yield compounds with better therapeutic indices .

Case Studies

Mecanismo De Acción

The mechanism of action of nitric acid;2-(propan-2-ylideneamino)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to act as a strong Brønsted base, facilitating various chemical transformations . The compound can interact with enzymes and other proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to nitric acid;2-(propan-2-ylideneamino)guanidine include other guanidines such as N,N′-disubstituted guanidines and N-phthaloyl-guanidines . These compounds share similar chemical properties and reactivity.

Uniqueness: What sets this compound apart from other guanidines is its specific structure and the presence of the nitric acid moiety.

Actividad Biológica

Nitric acid;2-(propan-2-ylideneamino)guanidine, also known as isopropylidene guanidine nitrate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

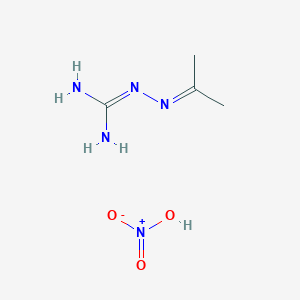

The compound is characterized by the presence of a guanidine group, which is known for its biological significance. The structural formula can be represented as follows:

This compound is notable for its ability to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound primarily involves:

- Nitric Oxide (NO) Release : The guanidine moiety can facilitate the release of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

- Enzyme Inhibition : The compound has been shown to inhibit nitric oxide synthase (NOS), an enzyme responsible for the production of NO from L-arginine. This inhibition can modulate inflammatory responses and has implications in treating conditions like hypertension and cardiovascular diseases .

Antifungal Activity

Recent studies have highlighted the antifungal properties of guanidine derivatives. In particular, compounds containing guanidine groups have demonstrated efficacy against Candida albicans, a common fungal pathogen. For instance, in vivo experiments showed that guanidine derivatives reduced fungal burdens in infected mice significantly when administered at doses of 20 and 40 mg/kg .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Research indicates that the compound can disrupt microbial cell membranes and inhibit essential metabolic processes, leading to cell death .

Data Table: Biological Activities

| Activity | Target Organism | Efficacy | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | Reduced fungal burden | |

| Antimicrobial | Staphylococcus aureus | Inhibited growth | |

| NOS Inhibition | Human NOS | Significant inhibition |

Case Study 1: Antifungal Efficacy

In a study involving immunocompetent mice infected with Candida albicans, treatment with this compound resulted in a significant decrease in fungal load in the kidneys and spleen. The study emphasized the need for further research into the pharmacokinetics and therapeutic potential of this compound against other fungal strains .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of various guanidine derivatives, including this compound. Results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents .

Propiedades

IUPAC Name |

nitric acid;2-(propan-2-ylideneamino)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.HNO3/c1-3(2)7-8-4(5)6;2-1(3)4/h1-2H3,(H4,5,6,8);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOBJSDADEHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.